

Bicyclo[3.3.1]nonan-9-one chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Bicyclo[3.3.1]nonan-9-one*

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An In-depth Technical Guide to the Chemical Structure and Stereochemistry of **Bicyclo[3.3.1]nonan-9-one**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[3.3.1]nonan-9-one is a bridged bicyclic ketone that serves as a fundamental scaffold in organic chemistry. Its rigid, yet conformationally dynamic, structure has been the subject of extensive stereochemical investigation. This document provides a comprehensive overview of the chemical structure, stereochemistry, conformational analysis, and key experimental data of **bicyclo[3.3.1]nonan-9-one**. Detailed experimental protocols for its synthesis and characterization are also presented, along with visual representations of its conformational landscape.

Chemical Structure and Properties

Bicyclo[3.3.1]nonan-9-one is a saturated bicyclic compound with a carbonyl group at the bridgehead position (C9). Its structure consists of two fused six-membered rings.

Table 1: General Properties of **Bicyclo[3.3.1]nonan-9-one**

Property	Value	Reference
IUPAC Name	bicyclo[3.3.1]nonan-9-one	[1]
CAS Number	17931-55-4	[2][3]
Molecular Formula	C ₉ H ₁₄ O	[2][3]
Molecular Weight	138.21 g/mol	[1][2][3]
Melting Point	155-157 °C	[4]
Boiling Point	219.8 °C at 760 mmHg	[4]

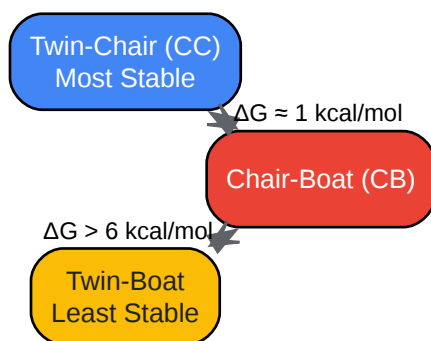
Stereochemistry and Conformational Analysis

The stereochemistry of **bicyclo[3.3.1]nonan-9-one** is dominated by the conformational possibilities of its two cyclohexane rings. The three primary conformations are the twin-chair (or chair-chair), chair-boat, and twin-boat.

- Twin-Chair (CC) Conformation:** This is generally the most stable conformation for the unsubstituted bicyclo[3.3.1]nonane skeleton.[3] Computational studies, including ab initio and density functional theory (DFT) methods, indicate that the twin-chair conformation is the most populated.[5] This has been confirmed by solid-state ¹³C NMR and microwave spectroscopy, which show the molecule exists predominantly in the chair-chair form.[5] However, this conformation is destabilized by a significant transannular repulsion between the C3 and C7 hydrogens.
- Chair-Boat (CB) Conformation:** In this conformation, one ring adopts a chair form while the other is in a boat form. The energy difference between the chair-chair and boat-chair conformations is relatively small, calculated to be about 1 kcal/mol, with an inversion barrier of approximately 6 kcal/mol.[5] This small energy difference suggests that both conformers can exist in equilibrium.[5] Some studies using lanthanide shift reagents in NMR have suggested that the boat-chair conformation could constitute up to 22% of the conformational mixture in solution.[5]
- Twin-Boat Conformation:** This conformation, where both rings are in a boat form, is significantly higher in energy (estimated to be >12 kcal/mol higher than the twin-chair) and is

not considered a major contributor to the overall conformational equilibrium.[3]

The interplay between these conformations is a delicate balance of torsional strain and non-bonded interactions.[3] The presence of substituents on the bicyclic framework can further influence the preferred conformation.[6]



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Figure 1: Conformational equilibrium of **bicyclo[3.3.1]nonan-9-one**.

Experimental Data

Crystallographic Data

X-ray crystallography provides precise data on the solid-state structure of **bicyclo[3.3.1]nonan-9-one**, confirming its preference for the twin-chair conformation in the crystalline state.

Table 2: Selected Crystallographic Data for **Bicyclo[3.3.1]nonan-9-one**

Parameter	Value	Reference
Crystal System	Monoclinic	[5]
Space Group	P2 ₁ /n	[5]
a (Å)	10.4097(3)	[5]
b (Å)	11.4187(3)	[5]
c (Å)	6.4964(2)	[5]
β (°)	90.992(1)	[5]
Volume (Å ³)	772.1	[5]
Z	4	[5]

Spectroscopic Data

Spectroscopic techniques are invaluable for characterizing the structure and purity of **bicyclo[3.3.1]nonan-9-one**.

Table 3: Key Spectroscopic Data for **Bicyclo[3.3.1]nonan-9-one**

Technique	Key Peaks / Signals	Reference
¹ H NMR	Data available but specific shifts vary with solvent and instrument.	[7][8]
¹³ C NMR	Observed chemical shifts in the solid state are indicative of a twin-chair conformation.	[5]
IR (KBr)	C=O stretching frequency characteristic of a cyclic ketone.	[9]
Mass Spec (GC-MS)	Molecular ion peak (M ⁺) at m/z = 138.	[9]

Experimental Protocols

Synthesis of Bicyclo[3.3.1]nonan-9-one

A common and efficient synthesis of **bicyclo[3.3.1]nonan-9-one** involves the carbonylation of 9-borabicyclo[3.3.1]nonane (9-BBN).^[2]

Materials:

- 9-Borabicyclo[3.3.1]nonane (9-BBN)
- Anhydrous tetrahydrofuran (THF)
- 2,6-Dimethylphenol
- Lithium triethylcarboxide solution in hexane
- Dichloromethyl methyl ether
- 95% Ethanol
- Water
- Sodium hydroxide
- 30% Hydrogen peroxide
- Pentane
- Sodium chloride

Procedure:

- Preparation of the "ate" complex: A solution of 9-BBN in anhydrous THF is treated with 2,6-dimethylphenol to form the B-(2,6-dimethylphenoxy)-9-borabicyclo[3.3.1]nonane. This is followed by the addition of a lithium triethylcarboxide solution to form the lithium B-(2,6-dimethylphenoxy)-9-boratabicyclo[3.3.1]nonane "ate" complex.

- **Carbonylation:** The "ate" complex is cooled to 0 °C, and dichloromethyl methyl ether is added. This initiates the carbonylation reaction, leading to the formation of the bicyclic ketone precursor.
- **Oxidative Workup:** The reaction mixture is then subjected to an oxidative workup. A solution of sodium hydroxide in ethanol and water is added, followed by the slow, dropwise addition of 30% hydrogen peroxide at a temperature maintained below 50 °C. The mixture is then heated to 45-50 °C for 2 hours.
- **Isolation and Purification:** After cooling, water is added, and the aqueous phase is saturated with sodium chloride. The organic phase is separated, and the aqueous phase is extracted with pentane. The combined organic extracts are washed with water and dried. The solvent is removed by distillation.
- **Crystallization:** The crude product is dissolved in pentane and filtered. The filtrate is cooled to -78 °C to crystallize the **bicyclo[3.3.1]nonan-9-one**. The crystals are collected by suction filtration, washed with cold pentane, and dried.^[2]

Figure 2: Synthetic workflow for **bicyclo[3.3.1]nonan-9-one**.

Characterization Methods

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- **Infrared (IR) Spectroscopy:** IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film.
- **Mass Spectrometry (MS):** Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.
- **X-ray Crystallography:** Single crystals of **bicyclo[3.3.1]nonan-9-one** suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent (e.g., pentane). Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software.

Conclusion

Bicyclo[3.3.1]nonan-9-one is a molecule of significant interest due to its well-defined yet flexible stereochemistry. The preference for the twin-chair conformation, coupled with the accessible chair-boat form, provides a rich conformational landscape that influences its reactivity and potential applications in synthesis and drug design. The experimental data and protocols provided herein offer a solid foundation for researchers and scientists working with this important bicyclic ketone.

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